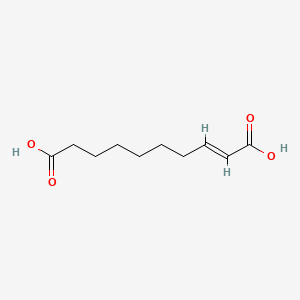

(E)-dec-2-enedioic acid

説明

Overview of Dicarboxylic Acids in Contemporary Chemical Biology Research

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental players in the landscape of chemical biology. wikipedia.org Their presence is widespread in nature, with well-known examples like succinic acid and fumaric acid being integral components of the citric acid cycle, a central metabolic pathway in most living organisms. wikipedia.org In contemporary research, dicarboxylic acids are investigated for their diverse biological activities and their potential as building blocks for the synthesis of complex molecules, including pharmaceuticals and polymers. nih.govnih.gov The growing interest in bio-based production of chemicals has further propelled research into the microbial synthesis of dicarboxylic acids from renewable resources, offering a sustainable alternative to traditional petrochemical methods. nih.govnih.govacs.org

Significance of (E)-dec-2-enedioic Acid in Natural Systems and Synthetic Chemistry

This compound has been identified in natural sources, notably in the fungus Aspergillus unilateralis and in honeybee products. nih.govwikipedia.orgnih.gov Its presence in honey has been a subject of interest, with studies suggesting that higher concentrations of this acid may be indicative of honey produced by bees fed with sugar syrup, thus serving as a potential marker for honey adulteration. wikipedia.orgsmolecule.com

In the context of honeybee biology, research has pointed to the estrogen-like effects of drone milk, with this compound identified as the active compound responsible for this activity in rats. nih.govdergipark.org.tr This finding is particularly noteworthy as other fatty acids with similar estrogenic activity have been isolated from royal jelly. nih.gov

From a synthetic chemistry perspective, this compound serves as a valuable intermediate. smolecule.com Its bifunctional nature, possessing two carboxylic acid groups, allows for its use in the synthesis of various organic compounds and polymers. smolecule.com The synthesis of this compound itself can be achieved through several methods, including the controlled oxidation of unsaturated fatty acids, multi-step chemical synthesis, and biotechnological approaches utilizing microbial fermentation. smolecule.com

Stereochemical Considerations and Structural Features Pertinent to Research Investigations

The structural features of this compound, namely the ten-carbon chain, the two terminal carboxylic acid groups, and the trans double bond, are all crucial for its chemical reactivity and biological activity. The carboxylic acid groups are responsible for its acidic properties and can participate in a variety of chemical reactions, such as esterification and amidation. The double bond introduces a point of unsaturation, which can be a site for addition reactions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H16O4 | nih.govnih.gov |

| Molecular Weight | 200.23 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 37443-67-7 | smolecule.com |

| Canonical SMILES | C(CCCC(=O)O)CCC=CC(=O)O | smolecule.com |

Table 2: Research Findings on this compound

| Research Area | Key Findings | Source(s) |

| Natural Occurrence | Found in the fungus Aspergillus unilateralis. | nih.govwikipedia.orgsmolecule.com |

| Identified in honeybee products, particularly drone milk. | nih.govdergipark.org.tr | |

| Biological Activity | Exhibits estrogen-like effects in rats. | nih.govdergipark.org.tr |

| Preliminary studies suggest potential antimicrobial properties. | smolecule.com | |

| Analytical Chemistry | Used as a marker for the detection of honey adulteration. | wikipedia.orgsmolecule.com |

| Synthetic Chemistry | Serves as an intermediate in the synthesis of organic compounds and polymers. | smolecule.com |

Structure

3D Structure

特性

IUPAC Name |

(E)-dec-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNMWLWTZWWEIE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC(=O)O)CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031664 | |

| Record name | 2-Decenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37443-67-7 | |

| Record name | (E)-2-Decenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37443-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dec-2-enedioic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEC-2-ENEDIOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS66U78RBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Origin Investigations

Presence and Quantitative Analysis in Apicultural Products

The compound is a known constituent of several products from honeybees (Apis mellifera), where its concentration can vary significantly depending on the product and its origin.

(E)-dec-2-enedioic acid has emerged as a key chemical marker for detecting the adulteration of honey. wikipedia.org Research demonstrates a significant quantitative difference in the concentration of this acid between natural honey derived from floral nectar and honey produced by bees fed with sugar syrup.

A 2021 study validated an ultra-performance liquid chromatography (UPLC) method for the precise quantification of this compound in honey samples. researchgate.net The analysis of 258 Korean honey samples revealed that the acid was present in high concentrations in sugar-fed honey, whereas only trace amounts were found in natural honey. researchgate.net This disparity allows for a reliable method to distinguish between authentic and adulterated honey products. wikipedia.orgresearchgate.net

Table 1: Concentration of this compound in Natural vs. Sugar-Fed Honey

| Honey Type | Concentration Range (mg/kg) | Reference |

|---|---|---|

| Natural Honey | 10.9–14.8 | researchgate.net |

| Sugar-Fed Honey | 122–127 | researchgate.net |

This compound is a significant chemical component of drone brood homogenate, also known as "drone milk" or Apilarnil. researchgate.netresearchgate.netnih.gov Chemical analyses have identified it as a primary active ingredient in this substance, which is a nutrient-rich product derived from 7-day-old drone larvae. researchgate.netresearchgate.netdergipark.org.tr Its presence is noteworthy as it closely resembles the structure of estrogenic fatty acids found in royal jelly, another key bee product. researchgate.net

Royal jelly is renowned for its unique fatty acid composition, most notably 10-Hydroxy-trans-2-decenoic acid (10-HDA), also called queen bee acid. biocrick.comwikipedia.orgnih.gov While 10-HDA is the predominant fatty acid in royal jelly, other related compounds, including this compound, are also present. A quantitative analysis of the mandibular gland components of the dwarf honey bee (Apis florea) identified this compound alongside other decenoic acids, with concentrations differing between queens and worker bees. apidologie.org

Table 2: Presence of Decenoic Acids in Apicultural Products

| Apicultural Product | Key Decenoic Acid(s) | Notes | Reference |

|---|---|---|---|

| Drone Brood Homogenate | This compound | Considered a primary active ingredient. | researchgate.netresearchgate.net |

| Royal Jelly | 10-Hydroxy-trans-2-decenoic acid (10-HDA), (E)-2-Decenoic acid | 10-HDA is the most prominent and unique fatty acid. | biocrick.comnih.govmedchemexpress.com |

| Dwarf Honey Bee Mandibular Glands | This compound, (E)-10-hydroxydec-2-enoic acid (10-HDA) | Quantitative differences observed between queens and workers. | apidologie.org |

Honey Compositional Profiling and Authenticity Assessment

Microbial Production and Biosynthetic Pathway Elucidation

Beyond apicultural sources, this compound is a known natural product of certain microorganisms. Scientific efforts are also underway to develop engineered microbial systems for the controlled production of this and other dicarboxylic acids.

This compound has been identified as a metabolite produced by the fungus Aspergillus unilateralis. nih.govwikipedia.orgchiralen.comnih.gov Fungi are well-known for producing a vast array of secondary metabolites with complex structures, often synthesized through intricate biosynthetic pathways. nih.govmdpi.com The production of dicarboxylic acids in fungi is typically part of their secondary metabolism. While the specific biosynthetic gene cluster for this compound in A. unilateralis is not fully detailed in available literature, fungal secondary metabolism generally involves enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.gov

Metabolic engineering offers a promising and sustainable alternative to petrochemical routes for producing dicarboxylic acids. osti.gov The bacterium Escherichia coli is a common host organism for this purpose due to its well-understood genetics and rapid growth. acs.orgnih.gov Researchers have successfully engineered E. coli to produce various dicarboxylic acids by introducing and optimizing novel metabolic pathways. nih.govoup.com

Strategies for engineering E. coli for dicarboxylic acid production include:

Pathway Design: Identifying and constructing efficient biosynthetic routes from a simple carbon source like glucose to the target dicarboxylic acid. acs.org

Enzyme Introduction: Incorporating heterologous genes from other microbes that encode the necessary enzymes for the desired chemical conversions. acs.org

Metabolic Optimization: Modifying the host's native metabolism to increase the supply of precursor molecules, remove feedback inhibition, and enhance cofactor availability to improve the final product yield and productivity. acs.org

Through these methods, engineered E. coli strains have been developed for the high-yield production of compounds such as 2-pyrone-4,6-dicarboxylic acid, succinic acid, and other odd- and even-chain dicarboxylic acids. osti.govacs.orgoup.com

The biosynthesis of dicarboxylic acids from fatty acids in microorganisms and other biological systems often occurs via the omega (ω)-oxidation pathway. wikipedia.org This metabolic process involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid into a carboxylic acid group, resulting in a molecule with carboxyl groups at both ends. wikipedia.org This pathway is a minor one for fatty acid catabolism in many species but is crucial for producing dicarboxylates. wikipedia.org

The key enzymatic steps in the ω-oxidation of a fatty acid to a dicarboxylic acid are:

Hydroxylation: A cytochrome P450 monooxygenase enzyme introduces a hydroxyl group (-OH) onto the terminal ω-carbon. This reaction requires molecular oxygen and a cofactor like NADPH. wikipedia.orgd-nb.info

Oxidation to Aldehyde: An alcohol dehydrogenase then oxidizes the newly formed hydroxyl group into an aldehyde group (-CHO). wikipedia.org

Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid group (-COOH), completing the formation of the dicarboxylic acid. wikipedia.org

A related biosynthetic pathway has been detailed for royal jelly acid (10-HDA) in engineered E. coli. nih.gov This process starts with decanoic acid, which is converted to trans-dec-2-enoyl-CoA and then to trans-2-decenoic acid, a direct precursor. A final hydroxylation step at the terminal position, catalyzed by a P450 enzyme, yields the final product. nih.gov This demonstrates the central role of fatty acid-modifying enzymes in producing these specialized molecules.

Engineered Microbial Systems for Production (e.g., Escherichia coli)

Identification and Quantification in Other Biological Matrices

This compound has been identified and quantified in several biological matrices beyond a singular primary source, with research highlighting its presence in various insect-derived products and in fungi. The analytical methods employed for its detection are pivotal to understanding its distribution and concentration in these natural systems.

Detailed research has confirmed the presence of this compound in the drone milk of honeybees (Apis mellifera). nih.gov In one study, the compound was isolated from raw drone milk through a process of bioactivity-guided fractionation. u-szeged.hu The identification of this compound as the active component was accomplished using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. nih.govu-szeged.hu These analyses were undertaken to pinpoint the source of the drone milk's observed estrogen-like effects. nih.govresearchgate.net

The compound is also a known constituent of the mandibular gland secretions of honey bee queens. researchgate.netnih.gov A study comparing the chemical profiles of singly-inseminated queens (SDI) and multiply-inseminated queens (MDI) utilized gas chromatography-mass spectrometry (GC-MS) for analysis. nih.govplos.org The results indicated that six compounds, including this compound, were present in significantly higher proportions in the mandibular glands of MDI queens compared to SDI queens. researchgate.netnih.gov This quantitative difference suggests a potential correlation between the compound's levels and the queen's mating status. nih.gov

Furthermore, this compound is found in honey, where its concentration can vary significantly. wikipedia.org It is typically present in only trace amounts in natural honey but is found in high concentrations in honey produced by bees that have been fed sugar. wikipedia.org This has led to the suggestion that the quantitative analysis of this compound could serve as an analytical marker for detecting the adulteration of honey. wikipedia.org

Beyond the realm of insects, this compound has been reported as a natural product of the fungus Aspergillus unilateralis. wikipedia.orgsmolecule.comnih.gov Its identification in this microbial species indicates a broader biological origin for the compound, extending beyond honeybee-related products.

The table below summarizes the findings regarding the identification and quantification of this compound in these various biological matrices.

| Biological Matrix | Analytical Method(s) Used | Research Findings | Citations |

| Drone Milk (Honeybee) | Column Chromatography, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | Identified as the active compound responsible for estrogenic effects. | nih.gov, u-szeged.hu |

| Mandibular Glands (Honey Bee Queen) | Gas Chromatography-Mass Spectrometry (GC-MS) | Found in significantly higher relative proportions in multiply-inseminated queens compared to singly-inseminated queens. | researchgate.net, nih.gov |

| Honey | Not specified in results, but suggested for quantitative evaluation. | Present in trace amounts in natural honey and in high concentrations in sugar-fed honey; proposed as a marker for adulteration. | wikipedia.org |

| Fungus (Aspergillus unilateralis) | Not specified in results. | Reported as a natural product found in the fungus. | smolecule.com, nih.gov, wikipedia.org |

Chemical Synthesis and Derivatization Strategies

Classical Organic Synthesis Approaches

Traditional organic synthesis provides several reliable, albeit sometimes multi-step, pathways to (E)-dec-2-enedioic acid and its analogs. libretexts.org

A primary method for synthesizing dicarboxylic acids like this compound is through the oxidative cleavage of larger, unsaturated molecules. smolecule.commdpi.com Ozonolysis is a powerful technique used for this purpose, where the double bond of an alkene is cleaved by ozone (O₃). lscollege.ac.inbyjus.com For example, the ozonolysis of oleic acid is an industrial process used to produce azelaic acid and pelargonic acid. mdpi.combyjus.com A similar strategy can be applied to a suitable unsaturated precursor to yield this compound.

The process involves bubbling ozone through a solution of the precursor alkene, typically at low temperatures like -78 °C, to form an ozonide intermediate. lscollege.ac.inmasterorganicchemistry.com This intermediate is then worked up under oxidative conditions, often using hydrogen peroxide (H₂O₂), which converts the initial cleavage products (aldehydes) into carboxylic acids. masterorganicchemistry.com The choice of the starting unsaturated fatty acid is critical to obtaining the desired C10 dicarboxylic acid structure. A one-pot ozonolysis-oxidation process, which avoids the isolation of potentially hazardous ozonide intermediates and uses sodium chlorite (B76162) as the oxidant, has also been developed for converting alkenes to carboxylic acids. organic-chemistry.org

Table 1: Ozonolysis Work-up Conditions and Products

| Work-up Type | Reagents | Primary Products |

|---|---|---|

| Reductive Work-up | Zn/H₂O or (CH₃)₂S | Aldehydes or Ketones |

Dehydration reactions are fundamental in organic synthesis and can be employed in pathways leading to unsaturated dicarboxylic acids. While not a direct single step to this compound from a simple precursor, dehydration is a key transformation. For instance, a β-hydroxy dicarboxylic acid could theoretically be dehydrated to form the α,β-unsaturated system present in this compound. In bacterial fatty acid synthesis, the enzyme FabA, a β-hydroxydecanoyl-ACP dehydrase, catalyzes such a dehydration to introduce a double bond. wikipedia.org

In a broader synthetic context, dehydration is more commonly used for forming polyesters from dicarboxylic acids and diols or for creating cyclic anhydrides from dicarboxylic acids. researchgate.netacs.orgnih.gov For example, some cyclic anhydrides can be formed from their corresponding dicarboxylic acids with gentle heating. libretexts.org Recently, an electrochemical method for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides has been developed, operating under mild conditions without a chemical dehydrating agent. kit.eduresearchgate.net

Complex target molecules often require multi-step synthetic sequences. libretexts.orgyoutube.com For α,β-unsaturated systems like this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for forming the carbon-carbon double bond with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.orgconicet.gov.ar

A plausible multi-step synthesis could involve:

Starting Material: A commercially available aldehyde containing a protected carboxylic acid or ester group, for example, the methyl ester of 8-oxooctanoic acid.

HWE Reaction: This aldehyde would be reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOMe). This reaction would form the α,β-unsaturated diester. wikipedia.orgorganic-chemistry.org The HWE reaction is generally favored for producing (E)-alkenes. wikipedia.orgresearchgate.net

Hydrolysis: The resulting diester would then be hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final dicarboxylic acid, this compound.

Tandem, one-pot sequences combining HWE olefination with other reactions, such as Claisen rearrangement and hydrolysis, have been developed to increase efficiency, sometimes using microwave irradiation to accelerate the process. organic-chemistry.org

Table 2: Illustrative Horner-Wadsworth-Emmons Reaction Conditions

| Reagents | Base | Solvent | Stereoselectivity |

|---|---|---|---|

| Aldehyde, Phosphonate Ester | NaH | THF / DME | Predominantly (E) |

| Aldehyde, Phosphonate Ester | LiCl, DBU | Acetonitrile (B52724) | High (E) |

Dehydration Reactions in Synthesis

Chemoenzymatic and Biotechnological Synthetic Methodologies

Modern synthetic chemistry increasingly utilizes enzymes and microorganisms to perform reactions with high selectivity and under environmentally benign conditions. smolecule.comnih.gov

This compound is a known natural product found in the fungus Aspergillus unilateralis. smolecule.comnih.govwikipedia.org This suggests that direct biotechnological production through fermentation is a viable strategy. smolecule.com Genetically engineered microorganisms, such as Candida tropicalis and Escherichia coli, have been developed to produce various dicarboxylic acids from fatty acids or alkanes. acs.orgresearchgate.net These whole-cell biocatalysts often utilize the ω-oxidation pathway, which involves enzymes like cytochrome P450 monooxygenases. acs.org For instance, recombinant E. coli has been used to produce trans-2-decenoic acid from decanoic acid, achieving high conversion rates. nih.gov Further oxidation of this intermediate at the terminal methyl group could yield this compound.

Chemoenzymatic approaches combine chemical and enzymatic steps to create efficient synthetic routes. tandfonline.comtandfonline.comresearchgate.netresearchgate.net A potential chemoenzymatic route to this compound could involve the enzymatic hydrolysis of a precursor diester or the enzymatic oxidation of a related fatty acid. tandfonline.com

Formation of Research-Relevant Derivatives and Analogs

The derivatization of this compound is essential for creating analogs for research and for modifying its physical and chemical properties. smolecule.com

As a dicarboxylic acid, this compound readily undergoes esterification. This can be accomplished by reacting the diacid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (Fischer esterification) to form the corresponding diester, such as dimethyl (E)-dec-2-enedioate. smolecule.com

Acid anhydrides are another important class of derivatives. libretexts.org While intermolecular anhydride (B1165640) formation is possible, dicarboxylic acids can sometimes form cyclic anhydrides if a stable 5- or 6-membered ring can be created. libretexts.org Given the structure of this compound, it would not form a stable cyclic monomeric anhydride. Instead, it would likely form a linear polymeric anhydride upon treatment with a dehydrating agent like acetic anhydride. chemguide.co.uk The formation of anhydrides from dicarboxylic acids can also be achieved using electrochemical methods. kit.eduresearchgate.net

Biological Activities and Molecular Mechanisms in Model Systems Excluding Human Clinical Data

Antimicrobial Research

Preliminary studies suggest that (E)-dec-2-enedioic acid may have antimicrobial properties. smolecule.com Research in this area is ongoing to fully understand its effectiveness and the underlying mechanisms of action. smolecule.com

Investigations into Bacterial Cellular Targets and Membrane Interactions

The antimicrobial activity of fatty acids and their derivatives often involves interaction with bacterial cell membranes, leading to a disruption of their integrity and function. smolecule.comnih.gov For many antimicrobial compounds, the initial interaction with the bacterial membrane is a critical step. mdpi.com Some antimicrobial agents can permeabilize both the outer and inner membranes of bacteria like E. coli, which is often the lethal event. nih.gov The disruption of the cell membrane can lead to the leakage of intracellular components and ultimately cell death. mdpi.com For instance, some natural compounds have been shown to damage the permeability of the bacterial cell wall and disrupt the inner membrane, leading to a loss of the cell's barrier function. frontiersin.org The specific mechanisms by which this compound interacts with bacterial membranes and other cellular targets are still under investigation. smolecule.com

Structure-Activity Relationship Studies in Antimicrobial Contexts

The antimicrobial activity of fatty acid derivatives can be significantly influenced by their chemical structure. nih.gov Studies on related compounds have shown that modifications to the carbon chain length and the presence of specific functional groups can alter their effectiveness against different types of microbes. nih.govresearchgate.net For example, in a series of dodecanoic acid derivatives, the presence of a carbonyl group at the C4 position and a double bond at the C2 position were found to be important for activity. nih.gov The activity against bacteria and yeast was also observed to increase with the number of carbon atoms, peaking at a chain length of 12. nih.gov The specific structure-activity relationships for this compound in an antimicrobial context are a subject for further research.

Endocrine System Interactions in Non-Human Mammalian Models

This compound has been identified as a compound with potential estrogen-like effects in mammals. researchgate.net Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormone systems, and their effects are a significant area of research. endocrine.orgnih.goveuropa.euepa.gov

Estrogenic-like Effects in Rodent Uterotrophic Assays

Research using uterotrophic assays in immature rats has demonstrated that this compound can induce an increase in uterine weight, which is a recognized indicator of estrogenic activity. researchgate.netu-szeged.hu The uterotrophic assay is a standard method for screening chemicals for potential estrogenic or antiestrogenic effects. nih.govnih.gov In these studies, the administration of this compound led to a statistically significant increase in the relative weight of the uterus in the test animals. researchgate.net This effect is similar to that observed with known estrogenic compounds. nih.gov

Table 1: Results of Uterotrophic Assay with this compound

| Model System | Compound | Observed Effect | Reference |

| Immature Rats | This compound | Increased relative uterine weight | researchgate.net |

Molecular and Genetic Pathways Implicated in Model Organisms

The estrogen-like effects of this compound are further supported by molecular and genetic studies. In rats, the administration of this compound led to an increased expression of the estrogen-dependent peptide complement component C3 at both the mRNA and protein levels. researchgate.net This provides molecular evidence for its estrogenic activity. The investigation of such molecular-level endpoints can complement traditional assays and provide a more comprehensive understanding of a compound's potential endocrine-disrupting effects. mdpi.com

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids) as Research Probes

The ability of small molecules to interact with biological macromolecules like proteins and nucleic acids is fundamental to their biological activity and their use as research tools. nih.govfrontiersin.org While specific studies on this compound as a research probe are limited, the principles of such interactions are well-established. Fluorescently labeled probes, for instance, are widely used to study the structure, dynamics, and interactions of nucleic acids and proteins. frontiersin.orgthermofisher.com The development of novel probes is an active area of research for enhancing the detection and understanding of these interactions. nih.govnih.gov The interaction of fatty acids and their derivatives with proteins is a key aspect of their biological function and can be studied using various techniques, including bacterial two-hybrid systems. nih.govnih.gov

Involvement in Broader Biochemical Pathways (e.g., Fatty Acid Metabolism in Non-Human Systems)

While direct metabolic studies exclusively focused on this compound are limited, its structural characteristics as a medium-chain unsaturated dicarboxylic acid suggest its integration into established fatty acid metabolism pathways in various non-human model systems. The metabolic fate of such compounds is primarily understood through the lens of ω-oxidation and β-oxidation, particularly in microorganisms and animal models.

This compound is a naturally occurring compound, notably produced by the fungus Aspergillus unilateralis. smolecule.comwikipedia.org The metabolism of dicarboxylic acids in microorganisms is a key component of their carbon utilization pathways. For instance, the bacterium Cupriavidus necator H16 is capable of degrading medium-chain dicarboxylic acids, such as adipic acid (a C6 dicarboxylic acid) and sebacic acid (a C10 dicarboxylic acid), via the β-oxidation pathway. nih.govnih.govresearchgate.net This process involves the activation of the dicarboxylic acid to its coenzyme A (CoA) ester, followed by a cycle of enzymatic reactions that shorten the carbon chain. nih.govnih.gov

In the context of fungi, some species possess the enzymatic machinery to modify unsaturated carboxylic acids. For example, Mucor sp. has been shown to reduce α,β-unsaturated carboxylic acids. tandfonline.com Furthermore, certain fungal enzymes, known as unspecific peroxygenases (UPOs), can act on fatty acids, leading to chain-shortening and the formation of dicarboxylic acids. mdpi.com In Aspergillus nidulans, distinct fatty acid synthases are utilized for primary and secondary metabolism, indicating specialized pathways for handling different types of fatty acids. nih.gov

In animal models, the metabolism of dicarboxylic acids is a well-documented alternative pathway to the mitochondrial β-oxidation of monocarboxylic fatty acids. This pathway, primarily active in the liver and kidneys, involves ω-oxidation in the endoplasmic reticulum to form the dicarboxylic acid, which is then catabolized through peroxisomal β-oxidation. jci.orgnih.gov This process is particularly important when there is an overload of fatty acids or when mitochondrial β-oxidation is impaired. The β-oxidation of dicarboxylic acids proceeds from one or both ends of the molecule, generating chain-shortened dicarboxylic acids and acetyl-CoA. For even-chain dicarboxylic acids, this can ultimately lead to the production of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. rsc.org

The presence of a double bond in this compound means its complete degradation would necessitate additional enzymatic steps compared to a saturated dicarboxylic acid. The metabolism of unsaturated fatty acids typically requires isomerases and reductases to reconfigure the double bond for compatibility with the β-oxidation machinery. nih.gov It is plausible that the metabolism of this compound in capable organisms would follow a similar, modified β-oxidation pathway.

The yeast Candida tropicalis has been a subject of metabolic engineering to enhance the production of long-chain dicarboxylic acids. nih.gov This is achieved by disrupting the β-oxidation pathway, which prevents the degradation of fatty acids, and amplifying the ω-oxidation pathway, which promotes the conversion of fatty acids to dicarboxylic acids. nih.gov This highlights the central role of these two pathways in the metabolism of dicarboxylic acids in yeast.

The following table summarizes key research findings related to the metabolism of dicarboxylic and unsaturated fatty acids in non-human systems, providing a basis for understanding the potential metabolic fate of this compound.

| Model Organism | Metabolic Pathway Investigated | Key Findings |

| Cupriavidus necator H16 | β-oxidation of medium-chain dicarboxylic acids | Demonstrated the ability to degrade adipic acid and sebacic acid through β-oxidation, with specific acyl-CoA ligases and dehydrogenases identified. nih.govnih.govresearchgate.net |

| Mucor sp. | Metabolism of α,β-unsaturated carboxylic acids | Capable of reducing the double bond of unsaturated carboxylic acids like sorbic acid. tandfonline.com |

| Candida tropicalis | ω-oxidation and β-oxidation | Metabolic engineering to block β-oxidation and enhance ω-oxidation leads to the accumulation of long-chain dicarboxylic acids. nih.gov |

| Fungal Systems (general) | Fatty acid chain-shortening by unspecific peroxygenases (UPOs) | UPOs can convert fatty acids into shorter-chain dicarboxylic acids. mdpi.com |

| Animal Models (e.g., mice) | Peroxisomal β-oxidation of dicarboxylic acids | Dicarboxylic acids are primarily metabolized in the peroxisomes of the liver and kidney, leading to chain-shortening and the formation of TCA cycle intermediates. jci.org |

Analytical Methodologies for Research Oriented Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (E)-dec-2-enedioic acid from complex mixtures. Both gas and liquid chromatography offer powerful tools for researchers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. researchgate.net However, due to the polar nature and low volatility of dicarboxylic acids like this compound, derivatization is a necessary prerequisite for GC-MS analysis.

Derivatization: The primary goal of derivatization is to convert the non-volatile dicarboxylic acid into a more volatile and thermally stable derivative, improving its chromatographic behavior. The most common method is silylation, which involves replacing the active hydrogen atoms in the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. chemcoplus.co.jpresearchgate.net Another approach is methylation to form dimethyl esters, which are amenable to GC analysis. aocs.org

Qualitative and Quantitative Analysis: In GC-MS, the separation of the derivatized this compound occurs in the gas chromatograph, based on its retention time. The eluting compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). cedre.fr The resulting molecular ion and its fragmentation pattern serve as a chemical fingerprint for qualitative identification. libretexts.orgsavemyexams.com For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect specific characteristic ions of the target analyte, enhancing sensitivity and selectivity. epa.govmdpi.com

A typical GC-MS setup for the analysis of derivatized dicarboxylic acids might involve:

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) | cedre.frnih.gov |

| Injector Temperature | 260-280°C | nih.gov |

| Oven Temperature Program | Initial temp 60°C, ramped to 280°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | cedre.fr |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | researchgate.net |

Liquid Chromatography-Based Separation and Detection Methods

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a versatile alternative to GC, often without the need for derivatization. ijpsonline.comrsc.org This is especially advantageous for analyzing thermally labile compounds.

Separation and Detection: Reverse-phase HPLC is commonly used for the separation of dicarboxylic acids. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic modifier like acetonitrile (B52724). ijpsonline.com Detection can be performed using a UV detector at a low wavelength (around 205-220 nm), although this may lack specificity. ijpsonline.comnih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.comnih.gov This combination allows for the precise quantification of this compound even at low concentrations in complex biological matrices. chromatographyonline.com Derivatization can sometimes be employed in LC-MS to improve ionization efficiency and fragmentation. chromatographyonline.com

A representative HPLC method for dicarboxylic acids is summarized below:

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-phase C8 or C18 (e.g., Nova-pak C8, 5 µm) | nih.gov |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., 30 mM K2HPO4, pH 3) | nih.govedpsciences.org |

| Flow Rate | 0.8-1.0 mL/min | nih.govedpsciences.org |

| Detection | UV at 220 nm or Mass Spectrometry (ESI-MS/MS) | nih.govnih.gov |

| Run Time | Approximately 12-50 minutes | researchgate.netnih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of a molecule. researchgate.netmagritek.com Both ¹H NMR and ¹³C NMR are crucial for the structural assignment of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. acs.org For this compound, the key signals would include those for the vinylic protons of the double bond, the methylene (B1212753) protons adjacent to the carbonyl groups and the double bond, and the aliphatic chain protons. The large coupling constant (J-value) between the vinylic protons confirms the (E)- or trans-configuration of the double bond. researchgate.net

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. acs.org The spectrum would display distinct signals for the two carbonyl carbons, the two olefinic carbons, and the various methylene carbons in the aliphatic chain. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. libretexts.orgchromatographyonline.com

Molecular Ion Peak (M+): High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula. rsc.org For this compound (C₁₀H₁₆O₄), the expected monoisotopic mass is approximately 200.1049 g/mol . nih.govuni.lu

Fragmentation Pattern: The way the molecular ion breaks down into smaller, charged fragments upon ionization provides structural information. libretexts.org In electron ionization (EI) MS, common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). savemyexams.com The fragmentation pattern can help to confirm the presence of the carboxylic acid groups and the nature of the aliphatic chain. In ESI-MS/MS, specific precursor-to-product ion transitions can be monitored for highly selective quantification. nih.gov

Predicted collision cross-section (CCS) values can also aid in the identification of the compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 201.11214 | 146.6 | uni.lu |

| [M+Na]⁺ | 223.09408 | 151.7 | uni.lu |

| [M-H]⁻ | 199.09758 | 143.4 | uni.lu |

Validation of Analytical Methods for Research Applications

For research applications requiring reliable and reproducible data, the analytical methods used for the characterization and quantification of this compound must be thoroughly validated. researchgate.net Method validation ensures that the analytical procedure is suitable for its intended purpose. chemrj.org Key validation parameters, in accordance with guidelines like those from the International Conference on Harmonisation (ICH), include: ijpsonline.comresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. ijpsonline.comnih.govchromatographyonline.com

Accuracy: The closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. chemrj.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. ijpsonline.com

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrj.org

The validation process ensures the integrity of the research findings and allows for meaningful comparison of results across different studies and laboratories. researchgate.net

Research Applications and Potential Areas of Development Excluding Human Clinical Use

Biomarker Development in Food Science and Quality Control

One of the most promising applications of (E)-dec-2-enedioic acid is in the field of food science, particularly in ensuring the authenticity of honey.

Honey is a high-value natural product that is frequently subjected to adulteration with cheaper sugar syrups. sciencepg.comnih.gov The detection of such fraudulent practices is a significant challenge for the food industry. Research has identified this compound as a potential biomarker for distinguishing between natural and adulterated honey. wikipedia.orgresearchgate.net

Studies have shown that this compound is found in significantly higher concentrations in honey produced by bees fed with sugar syrups compared to natural honey. researchgate.netresearchgate.net For instance, one study utilizing ultra-performance liquid chromatography (UPLC) found that sugar-fed honey contained this compound in concentrations ranging from 122–127 mg/kg, while natural honey had only trace amounts of 10.9–14.8 mg/kg. researchgate.net This stark difference provides a reliable basis for a quantitative analytical method to detect honey adulteration. researchgate.net The development of such methods is crucial for quality control and to protect consumers and honest producers. sciencepg.comresearchgate.net

Table 1: Concentration of this compound in Honey Samples

| Honey Type | Concentration Range (mg/kg) |

|---|---|

| Natural Honey | 10.9–14.8 |

| Sugar-Fed Honey | 122–127 |

Data sourced from a study on Korean natural and sugar-fed honey samples. researchgate.net

Precursors for Advanced Materials and Polymer Synthesis in Chemical Research

The dicarboxylic acid nature of this compound makes it a valuable monomer for the synthesis of polymers and advanced materials. In chemical research, dicarboxylic acids are fundamental building blocks for creating polyesters and polyamides. The presence of a carbon-carbon double bond in its structure offers a site for further chemical modifications, potentially leading to polymers with unique properties. While specific research on this compound's direct application in large-scale polymer production is still emerging, the broader class of dicarboxylic acids is extensively used in the polymer industry. For example, similar molecules are used to produce resins with enhanced flexibility and UV resistance for coatings and adhesives.

Chemical Probes for Elucidating Biochemical Pathways

In the realm of biochemical research, small molecules like this compound can serve as chemical probes to investigate and understand complex biological processes. The interaction of such compounds with biological macromolecules like proteins and nucleic acids can be studied to elucidate their roles in various pathways. While direct and extensive research on this compound as a chemical probe is not yet widely published, its structural features suggest potential for such applications. Its ability to potentially interact with specific enzymes or receptors could be leveraged to study their function and regulation.

Lead Compound Identification in Non-Clinical Pharmacological Research

In the early stages of drug discovery, known as non-clinical pharmacological research, scientists screen vast libraries of chemical compounds to identify "lead compounds" that show promising activity against a particular biological target. These lead compounds then serve as a starting point for the development of new therapeutic agents. Dicarboxylic acids are a class of compounds that are explored for their potential pharmacological properties. While there is no evidence of this compound itself being a direct lead compound for a specific disease, its structural motif is present in more complex molecules that are investigated in non-clinical studies for their potential to modulate biological pathways. This makes it a compound of interest for medicinal chemists in the design and synthesis of new molecules with potential therapeutic applications.

Future Research Directions and Unresolved Challenges

Comprehensive Elucidation of Natural Biosynthetic Pathways

A significant gap in the current understanding of (E)-dec-2-enedioic acid lies in its natural formation. While it is a known metabolite of the fungus Aspergillus unilateralis, the specific enzymatic reactions and genetic pathways governing its synthesis are yet to be fully detailed. nih.govnih.gov Future research must prioritize the identification and characterization of the enzymes responsible for its production.

Key research objectives should include:

Genomic and Transcriptomic Analysis: Sequencing the genome of Aspergillus unilateralis and performing transcriptomic studies under conditions that promote the production of this compound can help identify candidate genes and enzyme families, such as oxidoreductases, hydratases, and dehydrogenases.

Enzyme Characterization: Isolating and characterizing the specific enzymes involved in the biosynthetic cascade. This would involve investigating their substrate specificity, reaction kinetics, and cofactor requirements. Insights may be drawn from the well-studied biosynthesis of similar molecules like sebacic acid, which involves ω-oxidation pathways in organisms like Candida tropicalis, or the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA) in honeybees, which involves hydroxylation and β-oxidation. researchgate.netrsc.orgmdpi.com

Pathway Reconstruction: Reconstituting the biosynthetic pathway in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, would provide definitive proof of the identified genes' functions and create a platform for microbial production. nih.govresearchgate.net

Development of Novel and Sustainable Synthetic Methodologies

To facilitate research and potential commercial applications, the development of efficient and environmentally friendly synthesis methods for this compound is essential. Current industrial production of similar dicarboxylic acids, like sebacic acid, often relies on high-temperature processing of castor oil, which is energy-intensive. researchgate.netcorvay-specialty.com Research should focus on both biocatalytic and chemocatalytic green approaches.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Whole-Cell Biocatalysis | Utilizing engineered microorganisms (e.g., C. tropicalis, E. coli) to convert renewable feedstocks (e.g., fatty acids, alkanes) into this compound. rsc.orgacs.org | High specificity, mild reaction conditions, use of renewable resources, reduced waste. | Strain stability, substrate/product toxicity, low conversion rates, complex purification. researchgate.net |

| Enzymatic Synthesis | Employing isolated enzymes (e.g., lipases, P450 monooxygenases, carboxylic acid reductases) for specific conversion steps. d-nb.infonih.gov | High selectivity, avoidance of unwanted byproducts, precise control over reaction. | Enzyme stability and cost, cofactor regeneration, scalability of the process. researchgate.netacs.org |

| Chemocatalysis | Using advanced catalysts for reactions like controlled oxidation of unsaturated fatty acids or cross-aldol condensation followed by hydrodeoxygenation. smolecule.comresearchgate.net | High yields, scalability, potential for continuous flow processes. rsc.org | Development of highly selective and recyclable catalysts, use of harsh reagents, byproduct formation. |

Deeper Understanding of Molecular Mechanisms in Diverse Biological Systems

The biological activities and molecular mechanisms of this compound are poorly understood. Preliminary studies suggest potential antimicrobial properties, but comprehensive research is lacking. smolecule.com A critical future direction is the systematic investigation of its bioactivity and interactions with biological systems.

Key areas for investigation include:

Antimicrobial Activity: Screening against a broad spectrum of bacteria and fungi to determine its efficacy and spectrum of action. Subsequent studies should focus on its mechanism, such as potential disruption of cell membranes or inhibition of key metabolic enzymes.

Pharmacological Profiling: Investigating other potential pharmacological effects. Related fatty acids, such as 10-HDA, exhibit anti-inflammatory and estrogenic activities. nih.govbiosynth.comglpbio.com It would be valuable to explore whether this compound shares these or other properties by testing its effects on relevant cellular pathways and receptor systems.

Metabolic Fate: Studying its metabolism in various model organisms to understand how it is processed, modified, and whether it or its metabolites have any biological effects.

Exploration of Unconventional Non-Human/Non-Clinical Applications

Beyond its current use as a biomarker for honey adulteration, the unique chemical structure of this compound—a ten-carbon chain with two carboxylic acid groups and a trans-double bond—makes it a promising candidate for various material science and industrial applications. wikipedia.org

Future research should explore its potential as:

A Polymer Monomer: Dicarboxylic acids are fundamental building blocks for polymers such as polyamides (nylons) and polyesters. rsc.orgcorvay-specialty.combeilstein-journals.org The unsaturation in the backbone of this compound could impart unique properties, such as enhanced flexibility or sites for further chemical modification (e.g., cross-linking), compared to its saturated analogue, sebacic acid, which is used to produce Nylon 6,10. rsc.orgcorvay-specialty.com

A Plasticizer or Lubricant: The long carbon chain suggests potential applications as a bio-based plasticizer to improve the flexibility of plastics or as a component in the synthesis of high-performance lubricants, similar to other dicarboxylic acids. researchgate.netcorvay-specialty.com

A Building Block in Synthesis: Its bifunctional nature makes it a versatile starting material for the synthesis of more complex molecules, including fragrances, adhesives, and coatings. smolecule.com

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC values. Use bootstrapping to assess confidence intervals and Mann-Whitney U tests for nonparametric comparisons. Report effect sizes (Cohen’s d) to quantify practical significance beyond statistical thresholds .

Ethical & Reporting Standards

Q. How should researchers navigate data-sharing requirements while protecting proprietary methodologies involving this compound?

Q. What frameworks ensure ethical rigor in animal or human cell studies involving this compound derivatives?

- Methodological Answer : Follow institutional review board (IRB) protocols for cytotoxicity assays. Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and report compliance with ARRIVE 2.0 standards for animal studies. Disclose conflicts of interest in publications .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。